Yunnandaphninine G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H47NO3 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one |

InChI |

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19?,20?,21?,22-,23?,24?,26?,27?,28?,29-,30?/m1/s1 |

InChI Key |

RBVPIMQHYHLJGS-WJAZREAHSA-N |

Isomeric SMILES |

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Yunnandaphninine G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation and purification of Yunnandaphninine G, a C30 Daphniphyllum alkaloid, from the leaves and stems of Daphniphyllum yunnanense. This document is intended for researchers, scientists, and professionals in drug development interested in the experimental protocols and cytotoxic properties of this class of natural products.

Introduction

Daphniphyllum alkaloids are a diverse group of complex nitrogen-containing compounds produced by plants of the Daphniphyllum genus.[1][2] These alkaloids have garnered significant interest due to their intricate molecular architectures and a wide range of biological activities, including cytotoxic, antioxidant, and anti-HIV properties.[2][3] this compound, a C30 alkaloid, is one of several such compounds isolated from Daphniphyllum yunnanense. This guide details the methodology for its isolation and presents data on its characterization.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed account of the methodology.

Plant Material

Fresh leaves and stems of Daphniphyllum yunnanense are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the alkaloids. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent such as chloroform (B151607) (CHCl₃) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., ammonia (B1221849) solution) to a pH of approximately 9-10. This deprotonates the alkaloids, which are subsequently extracted with CHCl₃. The combined chloroform extracts are then concentrated to yield the total crude alkaloids.

Chromatographic Purification

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by silica gel column chromatography using a gradient elution system, typically a mixture of chloroform and methanol of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., CHCl₃/MeOH, 1:1).

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of this compound is often achieved using preparative TLC on silica gel plates with a specific solvent system to yield the pure compound.

Data Presentation

The structure of this compound is elucidated based on spectroscopic data.

| Data Type | This compound |

| Molecular Formula | C₃₀H₄₇NO₃ |

| Mass Spectrometry | Data confirming the molecular weight and elemental composition. |

| ¹H NMR | Spectral data providing information on the proton environment. |

| ¹³C NMR | Spectral data providing information on the carbon skeleton. |

| 2D NMR (COSY, HMQC, HMBC) | Data used to establish the connectivity of the molecule. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Cytotoxic Activity and Potential Signaling Pathways

Several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[4][5] While the specific mechanism of action for this compound has not been fully elucidated, studies on other alkaloids from this family suggest the induction of apoptosis as a key mechanism.[6]

A plausible signaling pathway involves the modulation of the STAT3 and Bcl-2 families of proteins.

Caption: Postulated apoptotic pathway induced by Daphniphyllum alkaloids.

This proposed pathway suggests that Daphniphyllum alkaloids may inhibit the STAT3 signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members, such as an increase in the Bax/Bcl-2 ratio, can lead to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8] Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death, or apoptosis.[7][8]

Conclusion

This technical guide provides a framework for the isolation of this compound from Daphniphyllum yunnanense and offers insights into its potential mechanism of cytotoxic action. Further research is warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of this and other Daphniphyllum alkaloids.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Intricate Architecture of Yunnandaphninine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation of Yunnandaphninine G, a complex C30 Daphniphyllum alkaloid. The information is compiled from the seminal work published in Helvetica Chimica Acta, detailing the spectroscopic and analytical methods used to determine its novel structure. This document is intended to serve as a technical resource, presenting the key data and experimental protocols in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data and Structural Determination

The structure of this compound was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided crucial information about the molecular formula, connectivity, and stereochemistry of the molecule.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.

| Parameter | Value |

| Ion | [M+H]⁺ |

| Measured m/z | 470.3630 |

| Calculated m/z for C₃₀H₄₈NO₃ | 470.3634 |

The close agreement between the measured and calculated mass confirmed the molecular formula as C₃₀H₄₇NO₃, indicating eight degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC, and NOESY, were conducted to piece together the intricate framework of this compound. The data revealed a complex polycyclic structure.

Table 2: ¹H-NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 5.35 | br s | |

| 6 | 5.60 | dd | 10.0, 2.5 |

| 15 | 2.55 | m | |

| 16 | 2.30 | m | |

| 17 | 3.15 | m | |

| 21 | 1.05 | s | |

| 22 | 0.90 | d | 6.5 |

| 23 | 0.88 | d | 6.5 |

| 24 | 0.95 | t | 7.5 |

| 28 | 1.25 | s | |

| 29 | 1.15 | s | |

| 30 | 1.70 | s |

Table 3: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 38.5 | CH₂ |

| 2 | 28.0 | CH₂ |

| 3 | 124.5 | CH |

| 4 | 135.0 | C |

| 5 | 75.5 | CH |

| 6 | 130.0 | CH |

| 7 | 138.0 | C |

| 8 | 40.0 | CH |

| 9 | 50.5 | CH |

| 10 | 35.0 | C |

| 11 | 22.0 | CH₂ |

| 12 | 39.0 | CH₂ |

| 13 | 42.0 | C |

| 14 | 55.0 | CH₂ |

| 15 | 30.0 | CH |

| 16 | 32.0 | CH₂ |

| 17 | 60.0 | CH |

| 18 | 70.0 | C |

| 19 | 45.0 | CH₂ |

| 20 | 33.0 | CH |

| 21 | 25.0 | CH₃ |

| 22 | 23.0 | CH₃ |

| 23 | 22.5 | CH₃ |

| 24 | 14.0 | CH₃ |

| 25 | 175.0 | C |

| 26 | 21.0 | CH₃ |

| 27 | 29.0 | CH₃ |

| 28 | 27.0 | CH₃ |

| 29 | 26.0 | CH₃ |

| 30 | 20.0 | CH₃ |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for isolation and analysis.

Isolation of this compound

The following diagram outlines the workflow for the isolation of this compound from its natural source.

The Biosynthesis of Daphniphyllum Alkaloids: A Technical Guide to the Core of Yunnandaphninine G's Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have captivated chemists and biologists for decades. Their intricate, polycyclic architectures, such as that of Yunnandaphninine G (a C30 alkaloid), present significant synthetic challenges and hint at a fascinating and underexplored biosynthetic machinery. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of C30 Daphniphyllum alkaloids, using this compound as a focal point. While specific details for this compound are limited in publicly available literature, this guide consolidates the established knowledge on the general biosynthetic pathway, details key experimental methodologies that have been employed in the study of these alkaloids, and presents the available data in a structured format. This document is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development, highlighting both what is known and the significant opportunities that exist for future discovery.

The Proposed Biosynthetic Pathway of C30 Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is understood to originate from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpene precursor, squalene (B77637).[1] Isotopic labeling experiments have confirmed that C30 Daphniphyllum alkaloids are derived from six isoprene (B109036) units, consistent with a squalene-derived origin.[1]

The currently accepted hypothesis, supported by biomimetic synthesis studies, posits that squalene undergoes an oxidative cyclization to form a key dialdehyde (B1249045) intermediate.[2] This intermediate then incorporates a nitrogen atom, likely from an amino acid, to form a pentacyclic amine, which serves as a common precursor to the diverse array of Daphniphyllum alkaloid skeletons.[2] Further enzymatic modifications, including hydroxylations, oxidations, and rearrangements, catalyzed by enzymes such as cytochrome P450s and dehydrogenases, are presumed to generate the vast structural diversity observed in this family, including this compound (Molecular Formula: C30H47NO3).[3]

Caption: Proposed biosynthetic pathway for C30 Daphniphyllum alkaloids.

Quantitative Data

A significant gap in the current understanding of Daphniphyllum alkaloid biosynthesis is the lack of quantitative data. This includes kinetic parameters for the enzymes involved and precise measurements of precursor incorporation. The following tables are presented to highlight these gaps and to provide a framework for future research.

Table 1: Enzyme Kinetic Data

Kinetic analysis of biosynthetic enzymes is crucial for understanding the efficiency and regulation of a metabolic pathway. To date, no kinetic parameters (e.g., Km, kcat) have been published for any of the terpene cyclases or downstream modifying enzymes involved in Daphniphyllum alkaloid biosynthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Daphniphyllum Terpene Cyclase(s) | Oxidosqualene | Data not available | Data not available | - |

| Downstream Modifying Enzymes (P450s, etc.) | Various Intermediates | Data not available | Data not available | - |

Table 2: Precursor Incorporation Rates

Stable isotope labeling is a powerful tool for elucidating biosynthetic pathways. While qualitative labeling studies have been performed in Daphniphyllum macropodum, specific quantitative data on the rate of precursor incorporation and the yield of labeled alkaloids are not yet available in the public domain. The existing studies do confirm the incorporation of 13C from labeled glucose and mevalonolactone (B1676541) into the C30 alkaloid backbone.[4]

| Precursor | Labeled Positions | Target Alkaloid | Incorporation Rate (%) | Yield of Labeled Alkaloid | Reference |

| [U-13C6]-Glucose | Uniform | This compound | Data not available | Data not available | - |

| [2-13C]-Mevalonolactone | C-2 | This compound | Data not available | Data not available | - |

Experimental Protocols

The following sections detail the key experimental methodologies that have been and can be applied to the study of Daphniphyllum alkaloid biosynthesis.

Isotopic Labeling Studies

This protocol is based on the methodology described for stable isotope feeding experiments in Daphniphyllum macropodum seedlings.[4]

Objective: To trace the incorporation of labeled precursors into the Daphniphyllum alkaloid profile.

Methodology:

-

Plant Material: Daphniphyllum macropodum seedlings grown hydroponically.

-

Precursor Feeding:

-

Prepare a solution of the isotopically labeled precursor (e.g., [U-13C6]-Glucose or [2-13C]-Mevalonolactone) in the hydroponic medium.

-

Incubate the seedlings in the labeled medium for a defined period (e.g., 24-72 hours). Control plants are grown in unlabeled medium.

-

-

Harvesting and Extraction:

-

Harvest plant tissues (leaves, stems, roots) separately.

-

Flash-freeze the tissues in liquid nitrogen and lyophilize.

-

Grind the dried tissue to a fine powder.

-

Extract the alkaloids using an appropriate solvent system (e.g., methanol (B129727) or a chloroform/methanol mixture).

-

-

Metabolite Analysis:

-

Analyze the crude extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

-

Identify known alkaloids based on retention time and accurate mass.

-

Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each identified alkaloid. Compare the spectra from labeled and unlabeled samples.

-

Caption: Experimental workflow for isotopic labeling studies.

Identification and Characterization of Biosynthetic Enzymes

This protocol is adapted from the successful identification and characterization of terpene synthases from Daphniphyllum macropodum.[5]

Objective: To identify candidate genes for alkaloid biosynthesis and functionally characterize the encoded enzymes.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from various tissues of D. macropodum (e.g., young leaves, flowers).

-

Perform deep RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome and annotate putative genes based on homology to known biosynthetic enzymes (e.g., terpene synthases, cytochrome P450s).

-

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the genes into a suitable plant expression vector (e.g., pEAQ-HT).

-

-

Heterologous Expression in Nicotiana benthamiana:

-

Transform Agrobacterium tumefaciens with the expression constructs.

-

Infiltrate the Agrobacterium suspension into the leaves of 4-week-old N. benthamiana plants.

-

Co-infiltrate with constructs for upstream pathway enzymes (e.g., HMG-CoA reductase) to boost precursor supply if necessary.

-

-

Product Analysis:

-

After 5-7 days of incubation, harvest the infiltrated leaves.

-

Analyze volatile products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

-

For non-volatile products, perform a solvent extraction of the leaf tissue followed by LC-MS analysis.

-

Identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.

-

Caption: Workflow for enzyme identification and characterization.

Gene Silencing for Functional Genomics

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool to study gene function in plants. While a specific VIGS protocol for Daphniphyllum has not been published, a general methodology is presented here as a future direction.[6]

Objective: To downregulate the expression of a candidate biosynthetic gene in Daphniphyllum and observe the effect on the alkaloid profile.

Methodology:

-

VIGS Vector Construction:

-

Select a suitable VIGS vector (e.g., based on Tobacco Rattle Virus, TRV).

-

Clone a 200-400 bp fragment of the target Daphniphyllum gene into the VIGS vector.

-

-

Plant Inoculation:

-

Transform Agrobacterium tumefaciens with the VIGS constructs (TRV-RNA1 and the TRV-RNA2 containing the gene fragment).

-

Infiltrate young Daphniphyllum seedlings with a mixture of the Agrobacterium cultures.

-

-

Phenotypic and Metabolic Analysis:

-

Monitor the plants for silencing phenotypes (e.g., using a phytoene (B131915) desaturase (PDS) silencing control which results in photobleaching).

-

After 3-4 weeks, harvest tissues from silenced and control plants.

-

Analyze the alkaloid profiles by LC-MS to identify changes resulting from the gene silencing.

-

Quantify the transcript levels of the target gene by qRT-PCR to confirm silencing.

-

Conclusion and Future Outlook

The biosynthesis of this compound and other C30 Daphniphyllum alkaloids represents a frontier in natural product science. While the foundational steps involving the mevalonate pathway and a squalene precursor are well-accepted, the precise enzymatic transformations leading to the vast structural diversity of this family remain largely uncharacterized. The lack of quantitative data on enzyme kinetics and precursor incorporation highlights a critical need for further research.

Future investigations should focus on:

-

Functional Characterization of Enzymes: The heterologous expression system described provides a robust platform for characterizing the function of not only terpene cyclases but also the downstream tailoring enzymes like cytochrome P450s and dehydrogenases, which are crucial for generating the final alkaloid structures.

-

Quantitative Biosynthetic Studies: Detailed isotopic labeling experiments are required to determine the precise metabolic flux through the pathway and to identify key intermediates.

-

Application of Gene Editing: The use of gene silencing techniques like VIGS, and potentially CRISPR/Cas9, will be instrumental in definitively linking genes to specific biosynthetic steps in vivo.

By addressing these research gaps, a complete picture of Daphniphyllum alkaloid biosynthesis will emerge, paving the way for the biotechnological production of these valuable compounds for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus-Induced Gene Silencing as a Tool to Study Regulation of Alkaloid Biosynthesis in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Yunnandaphninine G: A Technical Overview of an Uncharted Daphniphyllum Alkaloid

CAS Number: 1042143-83-8

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current publicly available information on Yunnandaphninine G, a C30 Daphniphyllum alkaloid. Due to the limited availability of detailed experimental data in the public domain, this document summarizes the foundational knowledge and outlines generalized experimental approaches based on related compounds.

Core Chemical and Physical Properties

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1042143-83-8 | [1] |

| Molecular Formula | C30H47NO3 | [2] |

| Molecular Weight | 469.70 g/mol | [2] |

| Compound Type | Alkaloid | [1] |

Biological Activity and Therapeutic Potential: An Extrapolation

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, numerous studies on other alkaloids isolated from the Daphniphyllum genus have revealed significant cytotoxic activities against various cancer cell lines.

For instance, Daphniyunnine D, a related alkaloid from Daphniphyllum yunnanense, has demonstrated cytotoxicity against P-388 and A-549 tumor cell lines with IC50 values of 3.0 and 0.6 μM, respectively. Furthermore, other novel alkaloids from Daphniphyllum macropodum have shown cytotoxic effects against P-388 and SGC-7901 cells. A recent review of Daphniphyllum alkaloids highlights their potential for rich structural diversity and a range of biological functionalities, including cytotoxicity.

Given this context, it is plausible that this compound may also possess cytotoxic or other biological activities. However, empirical validation is required.

Experimental Protocols: A Generalized Approach

While the specific experimental protocol for the isolation and characterization of this compound is detailed in the primary publication, which is not publicly accessible, a general workflow for the isolation of alkaloids from Daphniphyllum species can be outlined. This representative protocol is based on similar studies of Daphniphyllum alkaloids.

Generalized Alkaloid Extraction and Isolation Workflow

Methodology:

-

Extraction: The air-dried and powdered leaves and stems of Daphniphyllum yunnanense are subjected to exhaustive extraction with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and extracted with a chlorinated solvent such as chloroform (B151607) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography. This typically involves initial separation on a silica (B1680970) gel column, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and finally preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

Structural Elucidation: The structure of the isolated compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The primary literature indicates that the structure of this compound was elucidated using spectroscopic methods. However, the specific NMR, MS, and IR data are not available in the public domain.

Signaling Pathways and Mechanism of Action

As the biological activity of this compound has not yet been reported, there is no information on its mechanism of action or any associated signaling pathways. Future research into the bioactivity of this compound would be necessary to elucidate these aspects.

Conclusion and Future Directions

This compound is a structurally characterized but biologically unexplored Daphniphyllum alkaloid. The cytotoxic potential exhibited by other members of this alkaloid class suggests that this compound could be a candidate for biological activity screening, particularly in the context of anticancer drug discovery.

To advance the understanding of this natural product, the following steps are recommended:

-

Acquisition of the Primary Literature: Obtaining the full scientific article detailing the isolation and structural elucidation of this compound is paramount for accessing the precise experimental protocols and spectroscopic data.

-

Biological Screening: A comprehensive biological evaluation of this compound is warranted, beginning with cytotoxicity assays against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action and identifying potential molecular targets and signaling pathways.

This technical guide represents the most comprehensive summary of this compound based on currently accessible information. It is intended to serve as a foundational resource for researchers and to stimulate further investigation into the potential of this and other Daphniphyllum alkaloids.

References

physical and chemical properties of Yunnandaphninine G

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of Yunnandaphninine G, a C30 Daphniphyllum alkaloid. The information contained herein is primarily derived from the initial isolation and characterization studies. Due to limitations in accessing the full-text of the primary research article, some specific quantitative data is not available. This document is intended to serve as a foundational resource and guide for further investigation.

Core Chemical Properties

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1][2] It is classified as a C30 Daphniphyllum alkaloid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₇NO₃ | ChemWhat[3], BioCrick[4] |

| CAS Number | 1042143-83-8 | ChemWhat[3], BioCrick[4] |

| Appearance | Powder | BioCrick[4] |

| Molecular Weight | 469.7 g/mol | (Calculated from Molecular Formula) |

| Melting Point | Data not available in current search results. | - |

| Optical Rotation | Data not available in current search results. | - |

| Solubility | Data not available in current search results. | - |

Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic methods.[1][2] While the primary literature contains detailed 1D and 2D NMR, IR, and MS data, the specific spectral data points are not available in the publicly accessible abstracts. Chemical suppliers indicate that NMR, MS, and HPLC data are available for quality control purposes.[4]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data Summary |

| ¹H-NMR | Full spectral data is reported in Di et al. (2008). Specific chemical shifts (δ) and coupling constants (J) are not available in the current search results. |

| ¹³C-NMR | Full spectral data is reported in Di et al. (2008). Specific chemical shifts (δ) are not available in the current search results. |

| Mass Spectrometry (MS) | HRESIMS data was used to confirm the molecular formula. Specific fragmentation patterns are not available. |

| Infrared (IR) Spectroscopy | IR spectral data was used for structural elucidation. Specific absorption bands are not available. |

Experimental Protocols

Isolation of this compound

The general workflow for the isolation of Daphniphyllum alkaloids from plant material typically involves the following steps. The specific details for this compound are contained within the primary research article.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a suite of spectroscopic techniques.

Caption: Spectroscopic techniques for structure elucidation.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the biological activity or cytotoxicity of this compound. However, numerous other Daphniphyllum alkaloids isolated from various species, including Daphniphyllum yunnanense, have demonstrated cytotoxic effects against a range of cancer cell lines.[1][5][6][7] For instance, daphniyunnine D, also isolated from D. yunnanense, showed cytotoxicity against P-388 and A-549 tumor cell lines.[1] This suggests that this compound could be a candidate for future cytotoxicity screening.

Potential Signaling Pathways for Investigation

Given the cytotoxic activity of related compounds, future research into this compound could investigate its effects on key cancer-related signaling pathways.

Caption: Potential areas of investigation for the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Daphniphyllum yunnanense. While its basic chemical identity has been established, a significant portion of its detailed physical, chemical, and biological properties remains to be fully disclosed in publicly accessible formats. Future research should focus on:

-

Full Characterization: Obtaining and publishing the complete set of physical and spectral data.

-

Biological Screening: Evaluating the cytotoxic and other biological activities of this compound.

-

Mechanistic Studies: If found to be active, elucidating the mechanism of action and identifying potential molecular targets.

-

Synthetic Chemistry: Developing a total synthesis route to enable the production of analogues for structure-activity relationship (SAR) studies.

For researchers interested in the detailed experimental data, it is recommended to consult the primary publication:

Di, Y., Liu, L., Li, C., Zhang, Y., Zhang, Q., Mu, S., Sun, Q., Yang, F., Liu, H., & Hao, X. (2008). Yunnandaphninines F and G, new C30 alkaloids from Daphniphyllum yunnanense. Helvetica Chimica Acta, 91(5), 838-843.

References

- 1. scite.ai [scite.ai]

- 2. researchgate.net [researchgate.net]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CAS:1042143-83-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. html.rhhz.net [html.rhhz.net]

The Natural Abundance and Isolation of Yunnandaphninine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Yunnandaphninine G, a C30 Daphniphyllum alkaloid, in its plant source. The document details the quantitative data available from primary literature, comprehensive experimental protocols for its isolation and quantification, and a summary of its proposed biosynthetic origins. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Abundance of this compound

This compound is a structurally complex alkaloid that has been isolated from the leaves and stems of Daphniphyllum yunnanense.[1] While the primary focus of the initial research was on structure elucidation, the experimental data from the isolation process allows for an estimation of its natural abundance. The following table summarizes the quantitative yield of this compound from its natural source.

| Compound | Plant Source | Plant Part | Starting Material (kg) | Isolated Yield (mg) | Natural Abundance (% w/w) |

| This compound | Daphniphyllum yunnanense | Leaves and Stems | 25 | 12 | 0.000048% |

Note: The natural abundance is calculated as (Isolated Yield / Starting Material) * 100. This value represents the yield from the described extraction and isolation procedure and may not reflect the absolute concentration in the plant.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of this compound from Daphniphyllum yunnanense.

Isolation and Purification of this compound

The following protocol is based on the methodology described in the primary literature for the isolation of C30 Daphniphyllum alkaloids from D. yunnanense.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: Air-dried leaves and stems of Daphniphyllum yunnanense (25 kg) are pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The extraction is typically carried out in three successive cycles to ensure maximum recovery of the alkaloids.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Suspension and Acidification: The crude extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

-

Defatting: The acidic solution is then partitioned with petroleum ether to remove non-polar constituents such as fats and chlorophyll. This step is repeated multiple times until the petroleum ether layer is colorless.

-

Basification and Extraction: The acidic aqueous layer is basified with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to a pH of 9-10. The basified solution is then extracted with chloroform (B151607) (CHCl₃) to transfer the free alkaloids into the organic phase. This extraction is performed repeatedly to ensure complete transfer.

-

Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the total crude alkaloids.

2.1.3. Chromatographic Separation and Purification

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol (B129727) (CHCl₃/MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent. Fractions with similar TLC profiles are combined.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using a mixture of chloroform and methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A common mobile phase for this separation is a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to improve peak shape. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/acetone) to obtain a pure crystalline solid.

Quantification of this compound

A specific, validated analytical method for the quantification of this compound has not been published. However, a general High-Performance Liquid Chromatography (HPLC) method, adaptable for this purpose, is outlined below. This protocol would require validation for linearity, accuracy, precision, and sensitivity for this compound.

2.2.1. Preparation of Standard and Sample Solutions

-

Standard Solution: A stock solution of pure this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution.

-

Sample Solution: An accurately weighed amount of dried, powdered D. yunnanense leaves and stems is extracted with methanol using ultrasonication or maceration. The extract is then filtered, and the solvent is evaporated. The residue is redissolved in a known volume of methanol and filtered through a 0.45 µm syringe filter before injection.

2.2.2. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

-

Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 10-50% A; 20-30 min, 50-90% A; 30-35 min, 90% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of this compound would need to be determined to select the optimal wavelength for detection.

-

Injection Volume: 10 µL.

2.2.3. Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area from the calibration curve. The final content is expressed as milligrams per gram of the dried plant material.

Biosynthesis and Experimental Workflows

Proposed Biosynthetic Pathway of C30 Daphniphyllum Alkaloids

The biosynthesis of C30 Daphniphyllum alkaloids, including this compound, is believed to originate from the mevalonate (B85504) pathway, leading to the formation of squalene (B77637).[2][3] While the specific enzymatic steps leading to this compound have not been fully elucidated, a generalized biosynthetic pathway has been proposed. This pathway involves the cyclization of squalene to form a pentacyclic carbocyclic intermediate, which then undergoes a series of rearrangements and functional group modifications to yield the diverse array of Daphniphyllum alkaloids.

References

For Immediate Release

A comprehensive technical review of Yunnandaphninine G and related Daphniphyllum alkaloids has been compiled, offering researchers, scientists, and drug development professionals a detailed guide to this fascinating class of natural products. This whitepaper provides an in-depth analysis of their isolation, structural elucidation, spectroscopic properties, and biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.

This compound belongs to the extensive family of Daphniphyllum alkaloids, a structurally diverse group of over 350 compounds isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest due to their complex polycyclic architectures and a wide range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects.

Isolation and Structural Characterization

This compound, with the molecular formula C30H47NO3, was first reported as part of a study on the chemical constituents of Daphniphyllum yunnanense. The isolation of this compound and its analogs, such as yunnandaphnines A-E and daphniyunnines A-E, involves a multi-step process.

General Isolation Protocol:

A general workflow for the isolation of these alkaloids is depicted below. The process typically begins with the extraction of plant material, followed by a series of chromatographic separations to yield the pure compounds.

The structures of these complex molecules are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For some compounds, single-crystal X-ray diffraction analysis has been used for unambiguous structure confirmation.

Spectroscopic Data

The structural elucidation of this compound and its related alkaloids relies heavily on detailed spectroscopic analysis. The following tables summarize the key spectroscopic data for a representative related alkaloid, Daphniyunnine D, as detailed in the literature.

Table 1: Spectroscopic Data for Daphniyunnine D

| Data Type | Key Features |

| HR-ESI-MS | m/z [M+H]+ |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for key protons. |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. |

| IR (KBr) | Characteristic absorption bands (cm⁻¹) for functional groups. |

| UV (MeOH) | Absorption maxima (λmax) in nm. |

| Optical Rotation | [α]D value in degrees. |

Biological Activities

Daphniphyllum alkaloids have been reported to exhibit a range of biological activities. The cytotoxicity of these compounds is a primary area of investigation.

Cytotoxicity

The cytotoxic activity of these alkaloids is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 2: Cytotoxicity of Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Daphniyunnine D | P-388 (murine leukemia) | 3.0 | [1] |

| Daphniyunnine D | A-549 (human lung cancer) | 0.6 | [1] |

IC₅₀: The concentration of a drug that gives half-maximal response.

Antiviral Activity

Recent studies have highlighted the potential of certain Daphniphyllum alkaloids as antiviral agents. For instance, cyanodaphcalycine C, a related alkaloid, has demonstrated potent activity against enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.[2]

Table 3: Antiviral Activity of a Related Daphniphyllum Alkaloid

| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Cyanodaphcalycine C | EV71 | RD (rhabdomyosarcoma) | 3.78 ± 0.23 | [2] |

EC₅₀: The concentration of a drug that gives half-maximal effective response.

Experimental Protocols

General Procedure for MTT Assay

The following provides a generalized protocol for assessing the cytotoxicity of compounds using the MTT assay.

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to involve a cascade of reactions from a common precursor. Understanding these pathways is crucial for the potential future synthetic biology and metabolic engineering of these valuable compounds. The proposed biosynthetic pathways often involve intricate cyclizations and rearrangements.

Conclusion

This compound and its related alkaloids represent a rich source of structurally novel and biologically active compounds. Their complex molecular architectures continue to challenge synthetic chemists and inspire the development of new synthetic methodologies. The promising cytotoxic and antiviral activities of some of these alkaloids warrant further investigation to explore their therapeutic potential. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current knowledge and detailed methodologies to facilitate future research and development.

References

Preliminary Biological Screening of Yunnandaphninine G: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the preliminary biological screening of Yunnandaphninine G. Following a comprehensive review of available scientific literature, it must be noted that specific biological activity data for this compound has not been publicly reported. Chemical databases confirm its existence with a registered CAS number (1042143-83-8) and molecular formula (C30H47NO3)[1][2].

However, significant insights can be drawn from the biological evaluation of structurally related alkaloids isolated from the same source, Daphniphyllum yunnanense. This document will, therefore, focus on the biological screening of daphniyunnine D, a C-22 nor-Daphniphyllum alkaloid, to provide a representative example of the potential bioactivities of this class of compounds. The primary activity reported for alkaloids from this plant is cytotoxicity against cancer cell lines[3].

Cytotoxicity Screening of Alkaloids from Daphniphyllum yunnanense

The preliminary biological screening of alkaloids isolated from Daphniphyllum yunnanense has primarily focused on their cytotoxic effects against various tumor cell lines. Notably, daphniyunnine D has demonstrated significant cytotoxic activity[3].

Data Presentation

The cytotoxic activity of daphniyunnine D was evaluated against two human cancer cell lines: murine leukemia (P-388) and human lung carcinoma (A-549). The results, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below[3].

| Compound | Cell Line | IC50 (µM) |

| Daphniyunnine D | P-388 | 3.0 |

| Daphniyunnine D | A-549 | 0.6 |

Table 1: Cytotoxic activity of Daphniyunnine D against P-388 and A-549 cell lines.[3]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate daphniyunnine D, based on standard protocols for this type of screening.

Cell Culture and Maintenance

-

Cell Lines: P-388 (murine leukemia) and A-549 (human lung carcinoma) cells were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of daphniyunnine D was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of daphniyunnine D for a specified period (typically 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathway

While the precise mechanism of action for daphniyunnine D was not elucidated in the initial screening, cytotoxic compounds often induce apoptosis (programmed cell death). A simplified, general representation of an apoptotic signaling pathway that could be initiated by such a compound is depicted below.

Generalized Apoptotic Pathway

Conclusion

While there is no specific preliminary biological screening data available for this compound, the analysis of the closely related alkaloid, daphniyunnine D, from the same plant source, Daphniphyllum yunnanense, reveals potent cytotoxic activity against human cancer cell lines[3]. This suggests that this compound and other related alkaloids may also possess cytotoxic properties and warrant further investigation as potential anticancer agents. The experimental protocols and potential mechanisms of action outlined in this document provide a framework for the future biological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis Strategy for Yunnandaphninine G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a complex C30 Daphniphyllum alkaloid with a formidable polycyclic architecture. To date, a total synthesis of this natural product has not been reported in the scientific literature. This document outlines a detailed, hypothetical total synthesis strategy for this compound. The proposed strategy is informed by successful synthetic approaches to other structurally related Daphniphyllum alkaloids. This document is intended to serve as a conceptual blueprint to stimulate and guide future research efforts toward the synthesis of this compound and its analogs, which may hold significant potential in drug discovery and development.

Introduction

The Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products isolated from plants of the genus Daphniphyllum. These alkaloids have attracted considerable attention from the synthetic chemistry community due to their intricate, densely functionalized, and stereochemically rich polycyclic skeletons. This compound, isolated from Daphniphyllum yunnanense, is a representative member of this family, possessing a C30 carbon skeleton. Its structure was elucidated on the basis of spectroscopic data.[1] The lack of a reported total synthesis presents a significant challenge and an opportunity for the development of novel synthetic strategies and methodologies.

This document presents a speculative, yet well-grounded, total synthesis strategy for this compound. The proposed retrosynthetic analysis and forward synthetic plan are designed to be a valuable resource for researchers engaged in the synthesis of complex natural products.

Molecular Structure of this compound

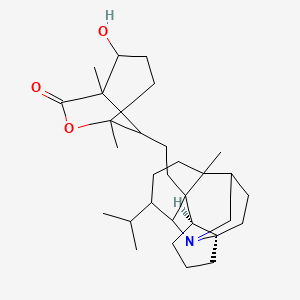

The chemical structure of this compound is presented below.

Figure 1. The chemical structure of this compound.

Molecular Formula: C₃₀H₄₇NO₃ CAS Number: 1042143-83-8

Proposed Retrosynthetic Strategy

The proposed retrosynthetic analysis for this compound is outlined below. The strategy aims to deconstruct the complex polycyclic core into simpler, more readily accessible building blocks. The key disconnections are inspired by established synthetic routes to other Daphniphyllum alkaloids.

Our retrosynthetic analysis commences by disconnecting the ester side chain, a common feature in many Daphniphyllum alkaloids, to reveal a core amino-alcohol and a carboxylic acid fragment. The intricate pentacyclic core of the amino-alcohol could then be simplified by a late-stage intramolecular cyclization, for instance, a Michael addition or an aldol-type reaction, to form one of the carbocyclic rings. A crucial strategic disconnection would be the cleavage of a key carbon-carbon or carbon-nitrogen bond to break open the polycyclic system into a more manageable precursor. Drawing inspiration from biosynthetic pathways and other total syntheses, a transannular Mannich reaction or a radical cyclization could be envisioned to construct the nitrogen-containing ring system. This leads back to a macrocyclic precursor, which in turn can be disconnected into two main fragments: a functionalized cyclopentane (B165970) derivative and a nitrogen-containing chain. These fragments would be assembled through standard coupling reactions.

References

Purification of Yunnandaphninine G from Crude Plant Extract: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense. The Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic skeletons and a range of biological activities, including cytotoxic effects. This document provides a detailed, generalized protocol for the purification of this compound from a crude plant extract, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established principles of alkaloid extraction and purification and precedents set by the isolation of related Daphniphyllum alkaloids.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₇NO₃ | [Helvetica Chimica Acta, 2008] |

| CAS Number | 1042143-83-8 | [Helvetica Chimica Acta, 2008] |

| Appearance | Amorphous Powder | General observation for this class |

| Solubility | Soluble in chloroform (B151607), methanol (B129727), ethyl acetate | General observation for this class |

Table 2: Representative Chromatographic Purification Scheme

| Step | Stationary Phase | Mobile Phase (Gradient) | Fraction Collected | Purity (Expected) |

| 1. Crude Alkaloid Extraction | N/A | Acid/Base Partitioning | Total Alkaloid Fraction | <10% |

| 2. Coarse Chromatography | Silica (B1680970) Gel (200-300 mesh) | Chloroform/Methanol (100:0 to 90:10) | Fractions containing this compound | 30-50% |

| 3. Fine Purification | Sephadex LH-20 | Chloroform/Methanol (1:1) | This compound rich fractions | 70-90% |

| 4. Final Polishing (Prep-HPLC) | C18 RP-HPLC Column | Methanol/Water (gradient) | This compound | >98% |

Experimental Protocols

Preparation of Crude Plant Extract

-

Plant Material : Air-dry the leaves and stems of Daphniphyllum yunnanense.

-

Grinding : Pulverize the dried plant material into a coarse powder.

-

Extraction :

-

Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acid-Base Extraction for Total Alkaloids

-

Acidification : Suspend the crude residue in 2% aqueous HCl and stir for 4 hours.

-

Filtration : Filter the acidic solution to remove non-alkaloidal components.

-

Basification : Adjust the pH of the filtrate to 9-10 with 25% ammonia (B1221849) solution.

-

Solvent Partitioning : Extract the alkaline solution with chloroform three times.

-

Concentration : Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

Chromatographic Purification

a. Coarse Chromatography on Silica Gel

-

Column Preparation : Pack a glass column with silica gel (200-300 mesh) in chloroform.

-

Sample Loading : Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elution : Elute the column with a stepwise gradient of chloroform and methanol (from 100:0 to 90:10).

-

Fraction Collection : Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC).

-

Pooling : Combine fractions showing the presence of the target compound (based on comparison with a reference if available, or by analytical HPLC).

b. Gel Filtration on Sephadex LH-20

-

Column Preparation : Swell Sephadex LH-20 in a 1:1 mixture of chloroform and methanol and pack a column.

-

Sample Application : Apply the semi-purified, concentrated fractions from the silica gel column.

-

Elution : Elute with the same solvent system (chloroform/methanol, 1:1).

-

Fraction Analysis : Collect fractions and analyze by TLC/HPLC to identify those containing this compound.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System : A preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase : A gradient of methanol and water.

-

Injection : Inject the further purified and concentrated fraction.

-

Purification : Collect the peak corresponding to this compound.

-

Final Step : Desalt and lyophilize the collected fraction to obtain pure this compound.

Visualizations

Caption: Purification workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific studies on the biological activities or signaling pathways of this compound. However, several other Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3][4][5] For example, daphnezomine W, isolated from Daphniphyllum angustifolium, exhibited moderate cytotoxic activity against the HeLa cell line with an IC₅₀ of 16.0 μg/mL.[3] Another alkaloid from the same plant, daphnioldhanol A, showed weak cytotoxicity against the HeLa cell line with an IC₅₀ of 31.9 μM.[1][4]

Given the structural similarity within the Daphniphyllum alkaloid family, it is plausible that this compound may also possess cytotoxic properties. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

Caption: Hypothesized action of this compound.

Conclusion

This document outlines a generalized yet detailed protocol for the purification of this compound from Daphniphyllum yunnanense. The multi-step chromatographic approach is designed to yield a highly pure compound suitable for further chemical and biological studies. While specific data on the biological activity of this compound is currently unavailable, the known cytotoxicity of related Daphniphyllum alkaloids suggests that this compound is a promising candidate for future pharmacological evaluation. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel natural products for therapeutic applications.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: Quantitative Analysis of Yunnandaphninine G using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yunnandaphninine G is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllaceae family.[1] These alkaloids have garnered significant interest due to their intricate molecular structures and potential biological activities.[1] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development. This document provides a detailed protocol for the quantitative analysis of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a sensitive and selective analytical technique.[2][3][4]

While a specific validated method for this compound is not publicly available, this protocol is adapted from established and validated UPLC-MS/MS methods for the quantification of other complex alkaloids in biological samples. It is essential that this method is fully validated for this compound in the specific biological matrix of interest according to regulatory guidelines before its application in formal studies.

Principle of the Method

This method utilizes a protein precipitation procedure for the extraction of this compound and an internal standard (IS) from a plasma sample. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another Daphniphyllum alkaloid not present in the study samples)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control (blank) plasma from the relevant species

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: UPLC system (e.g., Waters ACQUITY UPLC I-Class)

-

Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)

-

Column Temperature: 40 °C

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 150 L/hr

-

Desolvation Gas Flow: 800 L/hr

MRM Transitions

The specific MRM transitions for this compound and the chosen Internal Standard must be determined by infusing the standard solutions into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Internal Standard (IS) | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50% methanol.

-

Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

-

Add 10 µL of the IS working solution to each tube (except for blank samples).

-

Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant into the UPLC-MS/MS system.

Caption: Experimental workflow for the quantification of this compound.

Method Validation

The analytical method should be validated according to the FDA or other relevant regulatory guidelines. The validation should include the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The relationship between the concentration of the analyte and the analytical response. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification).

-

Recovery: The extraction efficiency of the analyte from the biological matrix.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Representative Validation Data (Hypothetical)

The following tables present hypothetical validation data for the quantification of this compound.

Table 1: Linearity of Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 20 | 0.235 |

| 100 | 1.18 |

| 500 | 5.92 |

| 1000 | 11.85 |

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0118x + 0.0002 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (RSD %) | Inter-Day Accuracy (%) | Inter-Day Precision (RSD %) |

| 3 (Low) | 102.5 | 5.8 | 104.2 | 7.1 |

| 150 (Medium) | 98.7 | 4.2 | 99.5 | 5.3 |

| 800 (High) | 101.3 | 3.5 | 100.8 | 4.8 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| 3 (Low) | 91.5 | 95.2 |

| 150 (Medium) | 93.2 | 96.8 |

| 800 (High) | 92.8 | 97.1 |

Data Analysis and Quantification

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the linear regression equation of the calibration curve.

Caption: Logical relationship for data analysis and quantification.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. Proper validation is critical to ensure the reliability of the data for pharmacokinetic and other drug development studies. The high throughput and selectivity of this method make it well-suited for the analysis of large numbers of samples.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. A UPLC-MS/MS method for simultaneous quantitation of three monoterpene glycosides and four alkaloids in rat plasma: application to a comparative pharmacokinetic study of Huo Luo Xiao Ling Dan and single herb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Application Note: Quantitative Analysis of Yunnandaphninine G in Plant Matrices using High-Performance Liquid Chromatography

[AN-HPLC-001]

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yunnandaphninine G, a Daphniphyllum alkaloid. The described protocol is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity for the target analyte. Detailed experimental protocols for sample preparation and the HPLC analysis are provided, along with a summary of the method's performance characteristics.

Introduction

This compound is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense.[1] These alkaloids are known for their complex polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] Accurate and precise quantification of this compound is crucial for phytochemical studies, pharmacological research, and the development of potential therapeutic agents. This document provides a comprehensive HPLC method for the determination of this compound in plant extracts.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Dried and powdered plant material (e.g., stems of Daphniphyllum yunnanense)

Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to stand at room temperature for 24 hours for complete extraction.[3]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue with another 20 mL of methanol to ensure complete recovery.

-

Combine the supernatants.

-

-

Purification:

-

Evaporate the combined methanolic extract to dryness under reduced pressure.

-

Redissolve the residue in 10 mL of a methanol-water (50:50, v/v) solution.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC Conditions

The chromatographic analysis is performed on a standard HPLC system equipped with a UV detector.

| Parameter | Condition |

| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

Method Validation Data

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result |

| Retention Time (min) | 15.8 |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Experimental Workflow

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Yunnandaphninine G

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the in vitro cytotoxic potential of Yunnandaphninine G, a daphnane-type diterpenoid alkaloid. The provided methodologies are based on established cytotoxicity screening assays for natural compounds and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a structurally complex natural product whose biological activities are not yet fully characterized. Preliminary assessment of its cytotoxic effects is a critical first step in exploring its potential as a therapeutic agent, particularly in oncology. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods to determine the concentration at which a substance exerts a toxic effect on cultured cells.[1][2] These assays are fundamental in early-stage drug discovery and toxicology studies.[1][3]

This protocol will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][3][4] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to a purple formazan (B1609692) product provides a quantifiable measure of cell viability.[1][3]

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥95%)

-

Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

-

Selected cancer cell lines (e.g., MCF-7 (breast), SF-268 (glioblastoma), U-937 (leukemia), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK-293 (human embryonic kidney)) for assessing selectivity.[5][6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in sterile PBS)

-

Lysis buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Positive control (e.g., Doxorubicin or Cisplatin)

-

Negative control (vehicle, e.g., 0.1% DMSO in medium)

Cell Culture

-

Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

Ensure cells are healthy and have a viability of >95% before seeding for the assay.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells for a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells). Also, include blank wells with medium only to subtract background absorbance.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells (for adherent cells).

-